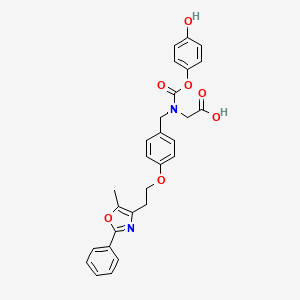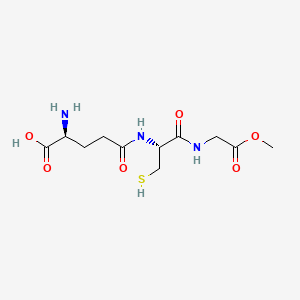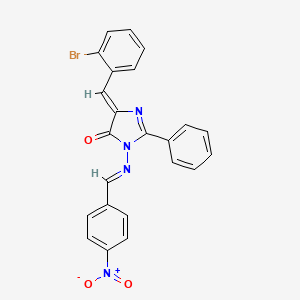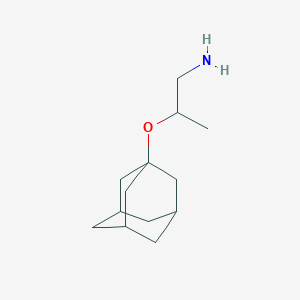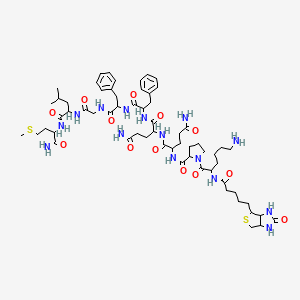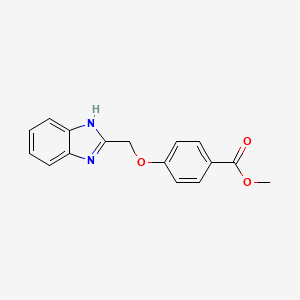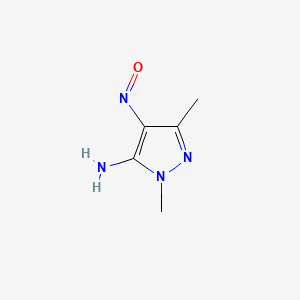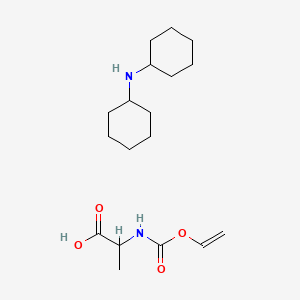
Methyl 2-((2-aminoethyl)dithio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-aminoethyl)dithio)benzoate is an organic compound with the molecular formula C10H13NO2S2. It is also known by its systematic name, benzoic acid, 2-[(2-aminoethyl)dithio]-, methyl ester
Preparation Methods
The synthesis of Methyl 2-((2-aminoethyl)dithio)benzoate typically involves the reaction of methyl benzoate with 2-aminoethanethiol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a disulfide bond between the thiol groups, resulting in the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-((2-aminoethyl)dithio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-((2-aminoethyl)dithio)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-aminoethyl)dithio)benzoate involves its interaction with molecular targets through its amino and dithio groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Methyl 2-((2-aminoethyl)dithio)benzoate can be compared with other similar compounds such as:
Methyl 2-((2-aminoethyl)thio)benzoate: This compound lacks the disulfide bond, which may affect its reactivity and applications.
Ethyl 2-((2-aminoethyl)dithio)benzoate: The ethyl ester variant may have different solubility and reactivity properties.
Methyl 2-((2-aminoethyl)dithio)phenylacetate: This compound has a phenylacetate group instead of a benzoate group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1429-01-2 |
|---|---|
Molecular Formula |
C10H13NO2S2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyldisulfanyl)benzoate |
InChI |
InChI=1S/C10H13NO2S2/c1-13-10(12)8-4-2-3-5-9(8)15-14-7-6-11/h2-5H,6-7,11H2,1H3 |
InChI Key |
KKNSKTSBAONNRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


